

3-(Cyclohexanesulfonyl)azetidine CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Cyclohexanesulfonyl)azetidine

Cat. No.: B1404888

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Technical Guide: 3-(Cyclohexanesulfonyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-(Cyclohexanesulfonyl)azetidine**, a heterocyclic organic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this document also presents general methodologies for the synthesis and evaluation of 3-substituted azetidines, drawing from established literature in the field. This guide is intended to serve as a foundational resource for researchers and professionals involved in the design and development of novel therapeutics.

Compound Identification

The compound of interest is identified as follows:

Identifier	Value
Systematic Name	3-(Cyclohexanesulfonyl)azetidine
CAS Number	1706442-80-9
Molecular Formula	C ₉ H ₁₇ NO ₂ S

Physicochemical Properties

Detailed experimental data for **3-(Cyclohexanesulfonyl)azetidine** is not extensively available in the public domain. The following table includes predicted properties for the target compound and representative experimental data for a related 3-substituted azetidine to provide context.

Property	3-(Cyclohexanesulfonyl)azetidine (Predicted)	Representative 3-Substituted Azetidine Derivative (Experimental)
Molecular Weight	203.30 g/mol	Varies depending on substituent
Boiling Point	390.9 ± 31.0 °C	Not available
Density	1.20 ± 0.1 g/cm ³	Not available
pKa	8.36 ± 0.40	Not available

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-(Cyclohexanesulfonyl)azetidine** is not readily available in published literature, a general approach can be inferred from established methods for the synthesis of 3-substituted azetidines. A common strategy involves the nucleophilic substitution of a suitable leaving group at the 3-position of an N-protected azetidine.

General Synthetic Approach: Synthesis of 3-Substituted Azetidines

A plausible synthetic route for **3-(cyclohexanesulfonyl)azetidine** could involve the reaction of an N-protected 3-hydroxyazetidine with cyclohexanesulfonyl chloride or the reaction of an N-protected azetidin-3-one with a cyclohexylsulfinate salt followed by reduction. The following is a generalized experimental protocol for the synthesis of a 3-substituted azetidine via nucleophilic substitution, which could be adapted for the target compound.

Materials:

- N-Boc-3-hydroxyazetidine
- Cyclohexanesulfonyl chloride
- Triethylamine (Et₃N)
- Dichloromethane (DCM)
- Sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexanes)

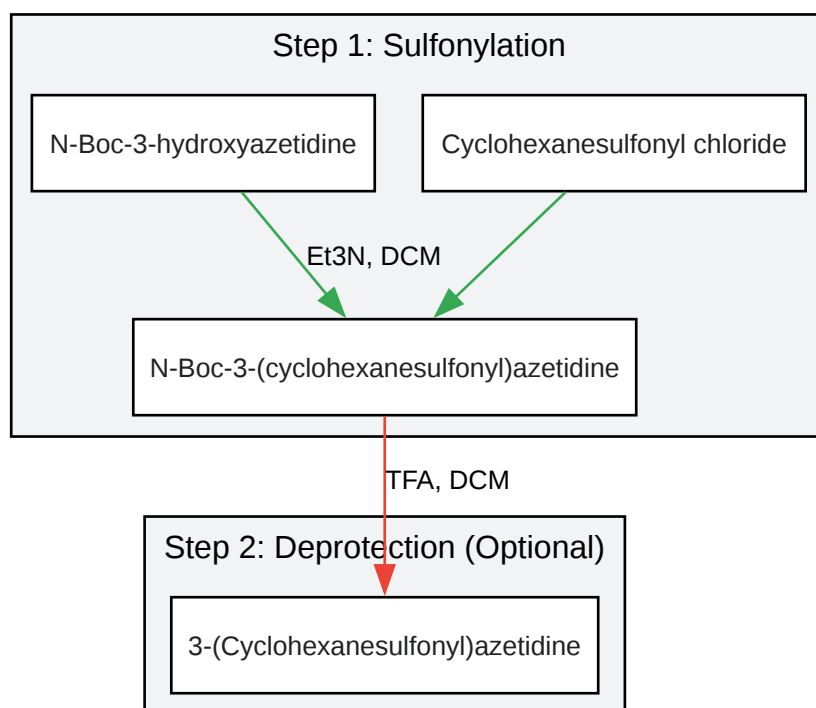
Procedure:

- **Reaction Setup:** To a solution of N-Boc-3-hydroxyazetidine (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equivalents).
- **Addition of Sulfonyl Chloride:** Cool the reaction mixture to 0 °C in an ice bath. Add a solution of cyclohexanesulfonyl chloride (1.1 equivalents) in DCM dropwise over 30 minutes.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

- **Workup:** Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
- **Deprotection (Optional):** If the N-H free azetidine is desired, the Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM).

Synthetic Pathway Diagram

Generalized Synthesis of a 3-Sulfonylazetidine Derivative



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Caption: Generalized synthetic pathway for **3-(Cyclohexanesulfonyl)azetidine**.

Biological Activity and Signaling Pathways

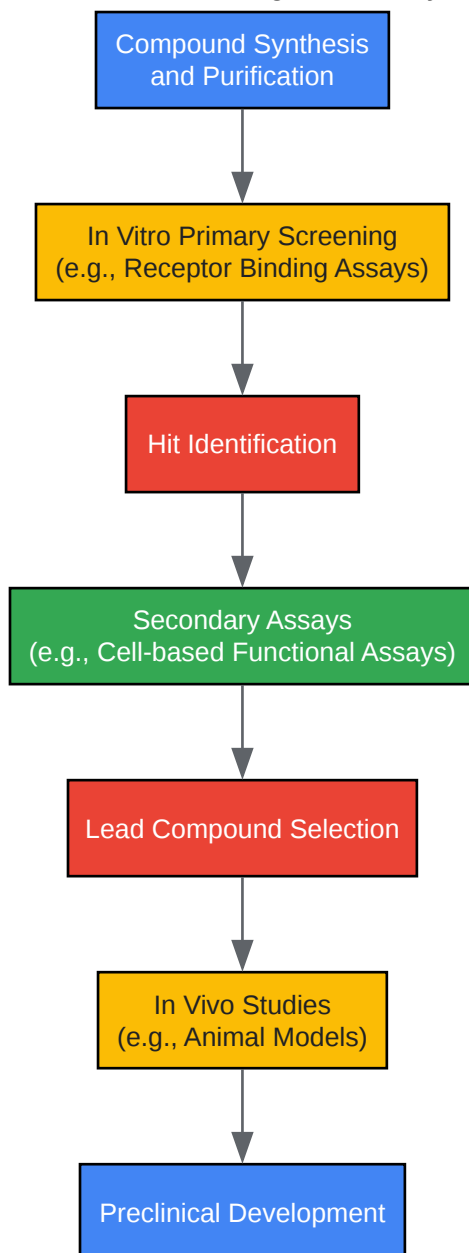
Specific biological activity and signaling pathway data for **3-(Cyclohexanesulfonyl)azetidine** are not currently available in the public domain. However, the azetidine scaffold is a recognized privileged structure in medicinal chemistry, and its derivatives have been explored for a wide range of therapeutic applications.^[1] 3-substituted azetidines, in particular, have been investigated as triple reuptake inhibitors, suggesting potential applications in the treatment of depression and other central nervous system disorders.^{[2][3]}

The incorporation of a cyclohexanesulfonyl moiety could modulate the physicochemical properties of the azetidine core, potentially influencing its solubility, metabolic stability, and target-binding affinity. Further research is required to elucidate the specific biological targets and mechanisms of action of **3-(Cyclohexanesulfonyl)azetidine**.

General Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the initial biological screening of a novel compound like **3-(Cyclohexanesulfonyl)azetidine**.

General Workflow for Biological Activity Screening



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Caption: A generalized workflow for identifying the biological activity of a novel chemical entity.

Conclusion

3-(Cyclohexanesulfonyl)azetidine represents an interesting, yet underexplored, chemical entity. While specific data regarding its synthesis and biological activity are sparse, the broader class of 3-substituted azetidines has shown significant promise in drug discovery. This guide

provides a foundational understanding of the compound and offers general experimental frameworks that can be adapted for its synthesis and biological evaluation. Further research into this specific molecule is warranted to fully characterize its properties and potential therapeutic applications.

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References

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- To cite this document: BenchChem. [3-(Cyclohexanesulfonyl)azetidine CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1404888#3-cyclohexanesulfonyl-azetidine-cas-number-and-molecular-formula]

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